Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by the presence of a benzene ring substituted with a 2,4-dinitrophenoxy group and five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves the reaction of 2,4-dinitrofluorobenzene with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amino Derivatives: Reduction of nitro groups results in the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methyl group leads to the formation of carboxylic acids.
Scientific Research Applications
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential use in the design of drugs and therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The electron-deficient nitro groups facilitate nucleophilic attack, leading to substitution reactions.
Redox Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(2,4-dinitrophenoxy)-2-methoxy-4-methyl-: Similar structure but with a methoxy and methyl group instead of fluorine atoms.
1,3,5-tri(2,4-dinitrophenoxy)benzene: Contains three 2,4-dinitrophenoxy groups attached to a benzene ring.
Uniqueness
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the presence of five fluorine atoms, which significantly influence its chemical reactivity and physical properties. The combination of nitro groups and fluorine atoms makes it a versatile compound with distinct applications in various fields.
Properties
CAS No. |
87002-20-8 |
---|---|
Molecular Formula |
C13H5F5N2O5 |
Molecular Weight |
364.18 g/mol |
IUPAC Name |
1-[(2,4-dinitrophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C13H5F5N2O5/c14-9-6(10(15)12(17)13(18)11(9)16)4-25-8-2-1-5(19(21)22)3-7(8)20(23)24/h1-3H,4H2 |
InChI Key |
DZAZKWORJYRYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.